molecular formula C8H3ClFNO B8208178 6-Chloro-2-fluoro-3-formylbenzonitrile

6-Chloro-2-fluoro-3-formylbenzonitrile

Cat. No.: B8208178
M. Wt: 183.56 g/mol
InChI Key: DNQIIZOYKHTUQD-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-formylbenzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 6, a fluoro group at position 2, and a formyl group at position 3. Its molecular formula is C₈H₃ClFNO, with a molecular weight of 183.45 g/mol (calculated). The formyl (-CHO) and nitrile (-CN) groups render this compound highly reactive, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

6-chloro-2-fluoro-3-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQIIZOYKHTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Duff Reaction

The Duff reaction employs hexamine (hexamethylenetetramine) under acidic conditions to formylate aromatic rings. Applied to 6-chloro-2-fluorobenzonitrile, this method would involve:

  • Substrate Activation : Nitrile groups meta-direct electrophilic substitution, favoring formylation at the 3-position.

  • Acid Catalyst : Trifluoroacetic acid (TFA) or sulfuric acid facilitates hexamine decomposition to reactive intermediates.

  • Temperature : 80–100°C balances reaction rate and byproduct formation.

Yields typically range from 50–70%, with purity dependent on post-treatment (e.g., recrystallization).

Vilsmeier-Haack Reaction

This method uses POCl₃ and DMF to generate a chloroiminium intermediate, enabling formylation of electron-rich arenes. For electron-deficient substrates like 6-chloro-2-fluorobenzonitrile, modifications include:

  • Lewis Acid Additives : ZnCl₂ or FeCl₃ enhance electrophilicity.

  • Solvent Optimization : Dichloroethane or chlorobenzene improves reagent solubility.

Pilot studies report 60–75% yields, though competing nitrile hydrolysis remains a challenge.

Continuous Flow Synthesis

Microreactor technology, as demonstrated in CN113816874B, offers advantages for multistep syntheses:

  • Step 1 (Bromination) :

    • Residence Time : 5–6 plates in the microreactor achieve full conversion in <10 minutes.

    • Post-Treatment : Aqueous quenching and solvent extraction yield 97.6% pure intermediate.

  • Step 2 (Formylation) :

    • Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation during exothermic formylation.

    • Solvent System : Dimethyl sulfoxide (DMSO)/water mixtures enhance reagent solubility and product stability.

This approach reduces waste and improves reproducibility, with total yields exceeding 80% in optimized setups.

Comparative Analysis of Synthetic Routes

MethodHalogenation OrderFormylation TechniqueYield (%)Purity (%)Scalability
Bromination + FlowCl → F → CHOHydrolysis/Oxidation74–87≥97High
Duff ReactionF → Cl → CHOElectrophilic50–7085–90Moderate
Vilsmeier-HaackCl → F → CHOChloroiminium60–7588–93Low

Key Findings :

  • Microreactor-based flowsheets outperform batch methods in yield and purity.

  • Duff reaction scalability is limited by acidic waste generation.

  • Vilsmeier-Haack requires stringent moisture control, complicating industrial adoption.

Challenges and Optimization Strategies

Nitrile Stability

The benzonitrile group is susceptible to hydrolysis under acidic/basic conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct formylation below 50°C.

  • Protective Groups : Temporarily convert nitrile to an amide during harsh steps.

Regioselectivity

Competing halogenation positions are minimized by:

  • Directed Ortho-Metalation : Using lithium bases to direct fluorine/chlorine placement.

  • Steric Effects : Bulky substituents block undesired substitution sites.

Purification

Chromatography-free purification is achieved via:

  • Antisolvent Crystallization : n-Heptane/ethyl acetate mixtures precipitate high-purity product.

  • Washing Protocols : Saturated sodium bisulfite removes excess DMSO .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 6-Chloro-2-fluoro-3-carboxybenzonitrile.

    Reduction: 6-Chloro-2-fluoro-3-hydroxymethylbenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-fluoro-3-formylbenzonitrile is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 6-chloro-2-fluoro-3-formylbenzonitrile, differing primarily in substituents at position 3. These differences significantly influence reactivity, stability, and applications.

6-Chloro-2-fluoro-3-methylbenzonitrile

  • Molecular Formula : C₈H₅ClFN
  • Molecular Weight : 169.58 g/mol
  • Key Features :
    • A methyl (-CH₃) group replaces the formyl (-CHO) at position 3.
    • The methyl group is electron-donating, slightly increasing the electron density of the aromatic ring compared to the formyl derivative.
    • Lower reactivity toward nucleophilic addition due to the inert methyl group.
  • Applications : Used as a stable intermediate in organic synthesis, particularly in cross-coupling reactions .

6-Chloro-2-fluoro-3-methylbenzoyl chloride

  • Molecular Formula : C₈H₅Cl₂FO
  • Molecular Weight : 207.03 g/mol
  • Key Features :
    • A benzoyl chloride (-COCl) group replaces the formyl (-CHO).
    • The chloride group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols).
    • Moisture-sensitive and prone to hydrolysis, releasing HCl .
  • Applications : Intermediate for acylations in pharmaceutical and polymer synthesis .

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₂ClF₄N (inferred)
  • Molecular Weight : ~223.45 g/mol (calculated)
  • Key Features :
    • A trifluoromethyl (-CF₃) group replaces the formyl (-CHO).
    • The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the nitrile group.
    • Enhanced lipophilicity due to fluorine atoms, improving bioavailability in agrochemicals .
  • Applications: Potential use in herbicides and insecticides due to fluorine’s metabolic stability .

6-Amino-3-bromo-2-fluorobenzonitrile

  • Molecular Formula : C₇H₄N₂FBr
  • Molecular Weight : 215.02 g/mol
  • Key Features: An amino (-NH₂) group at position 6 and a bromo (-Br) group at position 3. The amino group is electron-donating, activating the ring for electrophilic substitution, while bromo is electron-withdrawing. Reactivity diverges sharply from the formyl derivative due to the amino group’s nucleophilic character .
  • Applications : Research chemical for synthesizing heterocycles and pharmaceuticals .

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications
This compound C₈H₃ClFNO 183.45 Formyl (-CHO) High (nucleophilic addition) Pharmaceuticals, agrochemicals
6-Chloro-2-fluoro-3-methylbenzonitrile C₈H₅ClFN 169.58 Methyl (-CH₃) Moderate Cross-coupling reactions
6-Chloro-2-fluoro-3-methylbenzoyl chloride C₈H₅Cl₂FO 207.03 Benzoyl chloride (-COCl) High (acylation) Polymer synthesis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile C₈H₂ClF₄N ~223.45 Trifluoromethyl (-CF₃) High (electrophilic substitution) Agrochemicals
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 Amino (-NH₂), Bromo (-Br) Moderate (nucleophilic) Heterocycle synthesis

Key Insights and Implications

  • Reactivity : The formyl group in the target compound enables diverse transformations (e.g., condensations, reductions), whereas methyl and trifluoromethyl derivatives prioritize stability.
  • Applications: Formyl and benzoyl chloride derivatives are more suited for dynamic synthesis, while trifluoromethyl and amino-bromo analogs excel in niche agrochemical and pharmaceutical contexts.
  • Safety : Nitriles and acyl chlorides require stringent handling (e.g., moisture avoidance, PPE) due to toxicity and reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-fluoro-3-formylbenzonitrile, and how can intermediates be characterized?

  • Methodology : Start with halogenated benzaldehyde precursors (e.g., 2-fluoro-5-chlorobenzaldehyde) and employ formylation via Vilsmeier-Haack conditions (POCl₃/DMF). Monitor reaction progress using TLC and confirm intermediates via 1^1H/13^{13}C NMR (δ 10.3 ppm for aldehyde protons) and IR (C≡N stretch ~2230 cm⁻¹, C=O ~1680 cm⁻¹). For nitrile introduction, use KCN or CuCN under Ullmann-type coupling conditions .
  • Key Considerations : Optimize temperature (80–120°C) and stoichiometry (1:1.2 aldehyde:formylating agent) to minimize side products like over-oxidized species.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Analytical Workflow :

  • NMR : 19^{19}F NMR distinguishes fluorine environments (δ -110 to -120 ppm for ortho-F vs. para-F).
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 198.02 (theoretical 198.02).
  • X-ray Crystallography : Resolve ambiguity in substituent positions using SHELX refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How do electronic effects of the chloro, fluoro, and formyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl and F groups activate the benzonitrile core for nucleophilic aromatic substitution (SNAr) at the para-nitrile position. DFT calculations (B3LYP/6-311+G**) show a 15–20 kcal/mol lower activation barrier for SNAr compared to unsubstituted analogs.
  • Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst. Monitor regioselectivity via 1^1H NMR (new aryl protons at δ 7.2–7.8 ppm) .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic additions to the formyl group?

  • Troubleshooting Framework :

  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) exhibit lower yields (<40%) due to steric hindrance; use smaller amines (e.g., methylamine) for >75% yield.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 20–30% compared to THF.
  • Validation : Replicate conflicting studies under controlled conditions (fixed temperature, inert atmosphere) and analyze by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational modeling predict the compound’s utility in drug discovery pipelines?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., EGFR). The formyl group’s electrophilicity enhances binding affinity (ΔG ~-9.2 kcal/mol).
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) but potential CYP3A4 inhibition (IC₅₀ = 1.2 µM).
  • Validation : Correlate with in vitro assays (IC₅₀ < 10 µM in MTT cytotoxicity tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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